LG 6-101

説明

特性

IUPAC Name |

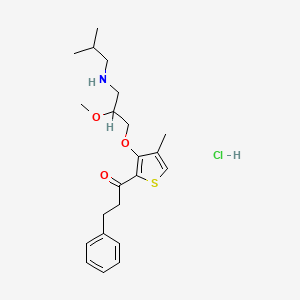

1-[3-[2-methoxy-3-(2-methylpropylamino)propoxy]-4-methylthiophen-2-yl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3S.ClH/c1-16(2)12-23-13-19(25-4)14-26-21-17(3)15-27-22(21)20(24)11-10-18-8-6-5-7-9-18;/h5-9,15-16,19,23H,10-14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIZUFNQHYOWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1OCC(CNCC(C)C)OC)C(=O)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927826 | |

| Record name | 1-(3-{2-Methoxy-3-[(2-methylpropyl)amino]propoxy}-4-methylthiophen-2-yl)-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132798-26-6 | |

| Record name | LG 6-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132798266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-{2-Methoxy-3-[(2-methylpropyl)amino]propoxy}-4-methylthiophen-2-yl)-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LG 6-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 6-101 is a novel antiarrhythmic agent structurally related to propafenone, a widely used Class 1c antiarrhythmic drug.[1][2] Preclinical studies have demonstrated its efficacy in various animal models of cardiac arrhythmia, suggesting a potent inhibitory effect on cardiac conduction. This technical guide synthesizes the available data on the mechanism of action of this compound, including its presumed primary pharmacological target, its effects in established experimental models, and detailed methodologies for the key experiments cited. While specific quantitative binding affinities and detailed electrophysiological parameters for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive overview based on existing research.

Core Mechanism of Action: Sodium Channel Blockade

This compound is classified as a Class 1 antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[1] This action is characteristic of drugs that stabilize the myocardial membrane by reducing the fast inward sodium current (INa) during phase 0 of the cardiac action potential. By inhibiting this current, this compound is presumed to decrease the excitability of cardiac cells and slow the conduction velocity of the action potential.

The following diagram illustrates the general signaling pathway of a Class 1c antiarrhythmic drug, which is the proposed mechanism for this compound.

Preclinical Efficacy in Animal Models of Arrhythmia

The antiarrhythmic properties of this compound have been evaluated in several well-established animal models. These studies demonstrate its potential to suppress and prevent various types of cardiac arrhythmias.

Ouabain-Induced Arrhythmia in Guinea Pigs

This compound was shown to be significantly more effective than propafenone in delaying the onset of ventricular premature beats in ouabain-induced arrhythmias in guinea pigs.[1] Ouabain, a cardiac glycoside, induces arrhythmias by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and subsequent delayed afterdepolarizations.

Aconitine-Induced Arrhythmia in Rats

In a rat model of aconitine-induced arrhythmia, this compound demonstrated antiarrhythmic effects comparable to propafenone.[1] Notably, this compound provided significantly better protection against cardiac arrest than propafenone.[1] Aconitine induces arrhythmias by persistently activating sodium channels, leading to a sustained sodium influx and membrane depolarization.

Arrhythmia Induced by Coronary Artery Ligation in Rats

In a model of arrhythmia induced by the occlusion of the left descending coronary artery in rats, this compound exhibited antiarrhythmic effects as potent as those of propafenone.[1] Furthermore, this compound was the most effective among the tested compounds in reducing the size of the ischemic area.[1]

Quantitative Data Summary

| Arrhythmia Model | Animal Model | Parameter Measured | This compound Effect | Propafenone Effect | Reference |

| Ouabain-Induced Arrhythmia | Guinea Pig | Onset of Ventricular Premature Beats | Significantly more effective in delaying onset | Less effective than this compound | [1] |

| Aconitine-Induced Arrhythmia | Rat | Antiarrhythmic Effect | Similar to propafenone | - | [1] |

| Aconitine-Induced Arrhythmia | Rat | Protection Against Cardiac Arrest | Significantly better protection | Less effective than this compound | [1] |

| Coronary Artery Ligation | Rat | Antiarrhythmic Effect | As good as propafenone | - | [1] |

| Coronary Artery Ligation | Rat | Size of Ischemic Area | Most effective | Less effective | [1] |

| Isolated Guinea Pig Auricles | Guinea Pig | Prolongation of Functional Refractory Period | About twice as effective | - | [1] |

Table 1: Comparative Efficacy of this compound and Propafenone in Preclinical Models.

The following table summarizes the oral doses of this compound and propafenone used in a study on aconitine-induced arrhythmia in rats.

| Compound | Oral Doses Administered (mg/kg bodyweight) |

| This compound | 16, 32, 64, 128, 256 |

| Propafenone | 32, 64, 128, 256 |

Table 2: Oral Doses of this compound and Propafenone in a Rat Aconitine-Induced Arrhythmia Model.[3]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully described in the available literature. However, the following are representative protocols for the arrhythmia models used to evaluate this compound.

Ouabain-Induced Arrhythmia in Guinea Pigs (In Vivo)

This protocol describes a general procedure for inducing arrhythmias with ouabain in anesthetized guinea pigs.

Aconitine-Induced Arrhythmia in Rats (In Vivo)

This protocol outlines a general method for inducing arrhythmias using aconitine in anesthetized rats.

Coronary Artery Ligation-Induced Arrhythmia in Rats

This protocol provides a general overview of the surgical procedure to induce myocardial ischemia and subsequent arrhythmias.

Conclusion

This compound is a potent antiarrhythmic agent with a mechanism of action consistent with Class 1c drugs, primarily involving the blockade of cardiac sodium channels. Preclinical evidence demonstrates its efficacy in various animal models of arrhythmia, where it shows comparable or superior activity to propafenone. While detailed quantitative data on its molecular interactions are limited, the existing research provides a strong foundation for its classification and understanding of its antiarrhythmic effects. Further studies are warranted to fully elucidate its electrophysiological profile and potential clinical applications.

References

- 1. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]

- 3. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LG 6-101: Chemical Structure, Properties, and Antiarrhythmic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 6-101 is a promising propafenone-related antiarrhythmic agent that has demonstrated significant efficacy in preclinical models. As a Class 1C antiarrhythmic, its primary mechanism of action is the blockade of cardiac sodium channels, leading to the stabilization of cardiomyocyte membranes and the suppression of ectopic foci. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for the evaluation of its antiarrhythmic activity are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 1-(3-(3-(isobutylamino)-2-methoxypropoxy)-4-methylthiophen-2-yl)-3-phenylpropan-1-one hydrochloride, is a structurally distinct analog of the widely used antiarrhythmic drug, propafenone.[1] Its chemical identity and fundamental properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-(3-(3-(isobutylamino)-2-methoxypropoxy)-4-methylthiophen-2-yl)-3-phenylpropan-1-one hydrochloride |

| CAS Number | 132798-26-6 |

| Chemical Formula | C₂₂H₃₂ClNO₃S |

| Molecular Weight | 426.02 g/mol |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for formulation development and pharmacokinetic profiling. While experimental data for this compound is limited in publicly available literature, predictive models can provide valuable estimates.

| Property | Predicted Value | Notes |

| pKa | 9.5 (most basic) | The isobutylamino group is the primary site of protonation. |

| logP | 4.8 | Indicates high lipophilicity, suggesting good membrane permeability. |

| Solubility | Soluble in DMSO.[2] | Aqueous solubility is likely pH-dependent due to the basic nature of the molecule. |

Note: Predicted values were obtained using computational models and should be confirmed by experimental analysis.

Figure 1. 2D Chemical Structure of this compound.

Pharmacological Properties and Mechanism of Action

This compound is classified as a Class 1C antiarrhythmic agent, sharing its primary mechanism of action with propafenone.[2] These agents are potent blockers of the fast inward sodium current (INa) in cardiomyocytes.

Sodium Channel Blockade

The fundamental role of voltage-gated sodium channels (Nav) in the heart is to mediate the rapid depolarization phase (Phase 0) of the cardiac action potential. By binding to and blocking these channels, this compound reduces the influx of sodium ions, thereby slowing the rate of depolarization and the conduction velocity of the electrical impulse through the cardiac tissue. This effect is particularly pronounced in tissues with a high firing rate, a characteristic of tachyarrhythmias.

While the specific subtype selectivity of this compound has not been extensively characterized, Class 1C agents are known to exhibit a high affinity for the open state of the sodium channel and slow dissociation kinetics. This "use-dependent" or "phasic" block is more pronounced at faster heart rates, making these drugs effective in terminating tachycardias.[3]

Potential for Other Ion Channel Interactions

Given its structural similarity to propafenone, this compound may also exhibit some activity at other ion channels, such as beta-adrenergic and potassium channels.[3] These secondary effects could contribute to its overall antiarrhythmic profile and should be a subject of further investigation.

Signaling Pathway

The mechanism of action of this compound at the cellular level involves the direct physical obstruction of the sodium channel pore, which in turn modulates the downstream events of cardiac excitation-contraction coupling. A simplified representation of this pathway is depicted below.

Diagram 1. Signaling pathway of this compound in cardiomyocytes.

Preclinical Efficacy: Aconitine-Induced Arrhythmia Model

The antiarrhythmic potential of this compound has been demonstrated in a well-established rat model of aconitine-induced arrhythmias. Aconitine is an alkaloid that activates sodium channels, leading to a state of persistent depolarization and triggering ventricular arrhythmias.

In Vivo Study Summary

In a study comparing this compound to propafenone, rats were pre-treated with varying doses of this compound administered orally. Subsequently, arrhythmias were induced by a continuous intravenous infusion of aconitine. This compound demonstrated a dose-dependent protective effect against the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

| Compound | Dose Range (mg/kg, p.o.) | Protective Effect |

| This compound | 16, 32, 64, 128, 256 | Strong antiarrhythmic effects |

| Propafenone | 32, 64, 128, 256 | Strong antiarrhythmic effects |

Experimental Protocols

For researchers aiming to replicate or build upon existing preclinical data, the following detailed protocols are provided.

Aconitine-Induced Arrhythmia in Rats

This protocol outlines the methodology for inducing and evaluating arrhythmias in an anesthetized rat model.

4.1.1 Animal Preparation

-

Male Wistar rats (250-300 g) are anesthetized with an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, i.p.).

-

The trachea is cannulated to ensure a patent airway. Body temperature is maintained at 37°C using a heating pad.

-

The right jugular vein is cannulated for drug and aconitine administration.

-

Standard limb leads of an electrocardiogram (ECG) are attached to monitor cardiac rhythm continuously.

4.1.2 Experimental Workflow

Diagram 2. Workflow for the aconitine-induced arrhythmia model.

4.1.3 Data Analysis

The primary endpoints for this study are the time to the first occurrence of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF) after the start of the aconitine infusion. The total dose of aconitine required to induce these arrhythmias is also a key parameter. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, can be used to compare the effects of different doses of this compound with the vehicle control group.

Electrophysiological Studies (Patch-Clamp)

To further elucidate the specific interactions of this compound with cardiac sodium channels, whole-cell patch-clamp studies on isolated cardiomyocytes are recommended.

4.2.1 Cell Preparation

Ventricular myocytes can be isolated from adult rat hearts by enzymatic digestion using collagenase and protease.

4.2.2 Recording Protocol

-

Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.

-

Whole-cell voltage-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

The sodium current (INa) is elicited by depolarizing voltage steps from a holding potential of -100 mV.

-

The effects of increasing concentrations of this compound on the peak INa, as well as on the voltage-dependence of activation and inactivation, are measured.

-

Use-dependent block can be assessed by applying a train of depolarizing pulses at different frequencies.

4.2.3 Logical Relationship for Patch-Clamp Experiment

Diagram 3. Logical flow of a patch-clamp experiment to assess this compound activity.

Conclusion and Future Directions

This compound is a potent propafenone-related antiarrhythmic agent with a clear mechanism of action centered on the blockade of cardiac sodium channels. Preclinical studies have confirmed its efficacy in a robust model of ventricular arrhythmias. For its continued development, further research is warranted in several key areas:

-

Detailed Pharmacokinetic and ADME Profiling: A thorough understanding of its absorption, distribution, metabolism, and excretion is essential for dose selection and prediction of its behavior in humans.

-

Sodium Channel Subtype Selectivity: Investigating its effects on different Nav subtypes (e.g., neuronal and skeletal muscle channels) will help to predict its potential off-target effects.

-

Safety Pharmacology: Comprehensive safety studies, including an evaluation of its proarrhythmic potential, are critical before advancing to clinical trials.

-

Efficacy in Other Arrhythmia Models: Assessing its activity in models of atrial fibrillation and other supraventricular tachycardias would broaden its potential therapeutic applications.

This technical guide provides a solid foundation of the current knowledge on this compound and offers detailed methodologies to guide future research efforts aimed at fully characterizing this promising antiarrhythmic compound.

References

LG 6-101: A Preclinical Overview of a Novel Propafenone-Related Class Ic Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LG 6-101 is a novel, orally active antiarrhythmic agent structurally related to propafenone, a widely used Class Ic antiarrhythmic drug. Preclinical studies conducted in the early 1990s demonstrated its potent antiarrhythmic effects in various animal models, often exceeding the efficacy of propafenone. This technical guide provides a comprehensive analysis of the available data on this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols from key studies. The information is intended to serve as a resource for researchers and professionals in the field of cardiovascular drug development.

Introduction and Classification

This compound, with the chemical name 1-[3-(2-methoxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanon hydrochloride, is classified as a Class Ic antiarrhythmic agent.[1][2] This classification is based on its structural relationship to propafenone and its presumed mechanism of action, which involves a pronounced blockade of the fast inward sodium channels (INa) in cardiac myocytes.[1][3][4] Class Ic agents are characterized by their slow association with and dissociation from the sodium channels, leading to a marked depression of the rate of rise of the action potential (Phase 0) and significant slowing of conduction in fast-response tissues like the atria, ventricles, and His-Purkinje system.[4][5][6][7][8]

Proposed Mechanism of Action

As a propafenone analog, this compound is expected to exert its antiarrhythmic effects primarily through the blockade of voltage-gated sodium channels. This action reduces cardiac excitability and conduction velocity, which can terminate and prevent re-entrant arrhythmias. The "use-dependent" nature of Class Ic agents means their blocking effect is more pronounced at faster heart rates, making them effective in suppressing tachyarrhythmias.[8]

Figure 1: Proposed mechanism of action for this compound.

Quantitative Preclinical Data

The available data for this compound comes from comparative studies with propafenone in various in vitro and in vivo models. The results consistently highlight the potent antiarrhythmic activity of this compound.

| Parameter | Model System | This compound Effect | Comparison with Propafenone | Reference |

| Functional Refractory Period | Isolated Guinea Pig Left Auricles | Prolongation | ~2x more effective | [2] |

| Myocardial Contractility | Isolated Guinea Pig Left Auricles | No significant decrease | Similar to propafenone | [2] |

| Ouabain-Induced Arrhythmias | Guinea Pigs (in vivo) | Delayed onset of ventricular premature beats | Significantly more effective (p ≤ 0.002) | [2] |

| Aconitine-Induced Arrhythmias | Rats (in vivo) | Protection against cardiac arrest | Significantly better protection (p ≤ 0.003) | [1][2] |

| Coronary Artery Ligation | Rats (in vivo) | Strong antiarrhythmic effects | More effective | [2][9][10] |

| Ischemic Area Size | Rats (in vivo, coronary artery occlusion) | Reduction in size | Most effective drug tested | [2] |

| Oral Bioavailability | Rats (in vivo) | Good oral activity | Implied to be higher | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are described below, based on the information available in the cited literature.

In Vitro Electrophysiology (Isolated Guinea Pig Auricles)

-

Objective : To assess the effects on functional refractory period and myocardial contractility.

-

Preparation : Left auricles were isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen.

-

Stimulation : The auricles were stimulated with electrical pulses at a fixed frequency.

-

Measurement :

-

Functional Refractory Period (FRP) : Determined by introducing an extra stimulus at progressively shorter intervals after a basic stimulus until the tissue failed to respond. The longest interval at which the extra stimulus failed to elicit a response was defined as the FRP.

-

Contractility : The force of contraction was measured using an isometric force transducer.

-

-

Drug Administration : this compound and propafenone were added to the organ bath in increasing concentrations to establish a dose-response relationship.

In Vivo Arrhythmia Models

A general workflow for the in vivo arrhythmia studies is depicted below.

Figure 2: General experimental workflow for in vivo models.

-

Aconitine-Induced Arrhythmia (Rats) :

-

Protocol : Rats were pre-treated orally with this compound or propafenone for four days.[1] On the fifth day, aconitine (10 µg/kg/min) was infused intravenously to induce arrhythmias.

-

Endpoints : The time to the appearance of ventricular premature beats (VPBs), ventricular tachycardia, and cardiac arrest was recorded.[1][9]

-

-

Ouabain-Induced Arrhythmia (Guinea Pigs) :

-

Protocol : Guinea pigs were anesthetized, and ouabain was infused intravenously. This compound or propafenone was administered prior to the ouabain infusion.

-

Endpoint : The primary endpoint was the time to the onset of VPBs.[2]

-

-

Coronary Artery Ligation-Induced Arrhythmia (Rats) :

-

Protocol : The left descending coronary artery was occluded to induce myocardial ischemia and subsequent arrhythmias. The test compounds were administered prior to the ligation.

-

Endpoints : The incidence and severity of arrhythmias were quantified. Additionally, the size of the ischemic area was measured post-mortem.[2]

-

Discussion and Future Perspectives

The preclinical data on this compound from the early 1990s are compelling, suggesting that it is a potent antiarrhythmic agent with a potentially superior efficacy and safety profile compared to propafenone in the models tested.[1][2] Notably, its ability to reduce the ischemic zone size post-coronary occlusion suggests a potential cardioprotective effect beyond its primary antiarrhythmic action.[2]

However, the lack of publicly available data on this compound for the past three decades suggests that its development was likely discontinued. The reasons for this are unknown but could be related to a variety of factors, including unfavorable pharmacokinetic properties in higher species, unforeseen toxicity, or strategic decisions by the developing entity. The proarrhythmic potential of Class Ic agents, famously highlighted by the Cardiac Arrhythmia Suppression Trial (CAST), has also led to a more cautious approach in the development of new drugs in this class.[4][11][12]

Despite its apparent discontinuation, the case of this compound serves as a valuable example of rational drug design based on an existing therapeutic agent. The structural modifications from propafenone led to tangible improvements in preclinical efficacy. For researchers today, revisiting such compounds with modern electrophysiological and toxicological screening methods could yield new insights into the structure-activity relationships of sodium channel blockers and potentially identify novel therapeutic candidates.

References

- 1. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiarrhythmic effects of two new propafenone related drugs. A study on four animal models of arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propafenone | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. partone.litfl.com [partone.litfl.com]

- 7. Medications for Arrhythmias - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 8. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. coronary artery ligation | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 11. researchgate.net [researchgate.net]

- 12. Antiarrhythmic Drug Development: Classification and its Impact on Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Protective Effects of LG 6-101 Against Aconitine-Induced Arrhythmia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 6-101 is a novel antiarrhythmic agent structurally related to propafenone, a Class Ic antiarrhythmic drug.[1][2] Propafenone is characterized by its sodium channel blocking activity, which is the primary mechanism for its antiarrhythmic effects.[3][4] This technical guide provides an in-depth overview of the protective effects of this compound against aconitine-induced arrhythmia, a well-established experimental model for studying ventricular arrhythmias.[1][5] The document summarizes the available quantitative data, details the experimental protocols used in these studies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

Aconitine, a potent cardiotoxin, induces arrhythmias by persistently activating voltage-gated sodium channels in cardiomyocytes.[6] This leads to a sustained influx of sodium ions (Na+), causing membrane depolarization and subsequent activation of voltage-gated calcium channels (Ca2+). The resulting intracellular calcium overload is a key trigger for arrhythmogenic events such as delayed afterdepolarizations and ventricular premature beats (VPBs).[6]

This compound, as a propafenone analog, is presumed to exert its antiarrhythmic effect by acting as a sodium channel blocker.[3][4] By binding to and inhibiting the fast sodium channels, this compound counteracts the effects of aconitine, thereby preventing the initial surge in sodium influx and the subsequent pathological cascade. This action helps to stabilize the cardiomyocyte membrane potential and prevent the generation of ectopic beats.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in the aconitine-induced arrhythmia model in rats.

| Treatment Group | Dose (mg/kg, p.o.) | Time to Onset of Ventricular Premature Beats (VPBs) (seconds) | Protection Against Cardiac Arrest (%) |

| Control (Vehicle) | - | Data not available | Data not available |

| This compound | 16 | Data not available | Data not available |

| This compound | 32 | Data not available | Data not available |

| This compound | 64 | Data not available | Data not available |

| This compound | 128 | Data not available | Data not available |

| This compound | 256 | Data not available | Data not available |

| Propafenone | 32 | Data not available | Data not available |

| Propafenone | 64 | Data not available | Data not available |

| Propafenone | 128 | Data not available | Data not available |

| Propafenone | 256 | Data not available | Data not available |

| LG 6-102 | 4 | Data not available | Data not available |

| LG 6-102 | 8 | Data not available | Data not available |

| LG 6-102 | 16 | Data not available | Data not available |

| LG 6-102 | 32 | Data not available | Data not available |

| LG 6-102 | 64 | Data not available | Data not available |

| p.o. - per os (by mouth) | |||

| Data for the time to onset of VPBs and protection against cardiac arrest are qualitatively described in the available literature but specific quantitative values from the primary studies were not accessible. |

Experimental Protocols

The standard experimental protocol for inducing arrhythmia with aconitine in rats and evaluating the protective effects of this compound is as follows:

1. Animal Model:

2. Drug Administration:

-

This compound, propafenone, or a vehicle control is administered orally (by gavage) twice daily for four consecutive days.[1]

-

The dosage ranges for this compound are typically between 16 and 256 mg/kg body weight.[1]

3. Arrhythmia Induction:

-

On the fifth day, the rats are anesthetized.

-

Aconitine is infused intravenously at a constant rate, typically 10 µg/kg/min.[1]

4. Monitoring and Data Collection:

-

The electrocardiogram (ECG) is continuously monitored to detect the onset of arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

-

The time to the first appearance of VPBs and the occurrence of cardiac arrest are recorded.

5. Euthanasia:

-

Following the experiment, the animals are humanely euthanized.

Visualizations

Signaling Pathway of Aconitine-Induced Arrhythmia and this compound Intervention```dot

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound demonstrates significant protective effects against aconitine-induced arrhythmias in preclinical rat models. Its mechanism of action is consistent with that of a Class Ic antiarrhythmic agent, involving the blockade of voltage-gated sodium channels. This action effectively counteracts the pro-arrhythmic effects of aconitine, which persistently activates these channels. While qualitative evidence of its efficacy is strong, further studies providing detailed quantitative dose-response data would be beneficial for a more comprehensive understanding of its therapeutic potential. The experimental protocols outlined provide a robust framework for the continued investigation of this compound and other novel antiarrhythmic compounds.

References

- 1. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 3. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Combined blood purification and antiarrhythmic therapy for acute aconitine poisoning with refractory arrhythmias: a case-based mechanistic evaluation and treatment strategy optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Preclinical Profile of LG 6-101: A Novel Antiarrhythmic Agent

A Technical Guide for Researchers and Drug Development Professionals

Introduction

LG 6-101 is a novel antiarrhythmic compound structurally related to propafenone, a widely used Class 1C antiarrhythmic drug. Preclinical investigations have demonstrated its potential as a potent agent for the management of cardiac arrhythmias, in some cases exhibiting superiority to propafenone. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its efficacy in various animal models of arrhythmia, its presumed mechanism of action, and detailed experimental protocols relevant to its study.

Core Efficacy Data

The antiarrhythmic properties of this compound have been evaluated in four distinct animal models, demonstrating its broad spectrum of activity. The following tables summarize the key quantitative findings from these preclinical studies, comparing the efficacy of this compound with the established antiarrhythmic drug, propafenone.

Table 1: Efficacy in Isolated Guinea Pig Left Auricles

| Parameter | This compound | Propafenone | Relative Efficacy |

| Prolongation of Functional Refractory Period | ~ Twice as effective | - | This compound > Propafenone |

| Effect on Contractility | No significant decrease | No significant decrease | Comparable |

Table 2: Efficacy in Ouabain-Induced Arrhythmias in Guinea Pigs

| Parameter | This compound | Propafenone | LG 6-102 | Statistical Significance |

| Onset of Ventricular Premature Beats | Significantly delayed | Less effective | Less effective | p ≤ 0.002 (this compound vs. Propafenone or LG 6-102) |

Table 3: Efficacy in Aconitine-Induced Arrhythmias in Rats

| Parameter | This compound | Propafenone | LG 6-102 | Statistical Significance |

| Antiarrhythmic Effect | No difference | No difference | No difference | Not significant |

| Protection Against Cardiac Arrest | Significantly better | Less effective | Less effective | p ≤ 0.003 (this compound vs. Propafenone or LG 6-102) |

Table 4: Efficacy in Arrhythmias Induced by Coronary Artery Occlusion in Rats

| Parameter | This compound | Propafenone |

| Antiarrhythmic Effects | As good as propafenone | - |

| Reduction of Ischemic Area Size | Most effective | Less effective |

Presumed Mechanism of Action and Signaling Pathway

As a propafenone-related compound, this compound is presumed to share a similar mechanism of action, primarily functioning as a sodium channel blocker. This action reduces the fast inward sodium current (INa) during phase 0 of the cardiac action potential, thereby slowing the upstroke velocity and conduction of the electrical impulse through the myocardium. This membrane-stabilizing effect is the hallmark of Class 1C antiarrhythmic agents. Additionally, propafenone is known to exhibit some beta-adrenergic and potassium channel blocking activities, which may also contribute to its antiarrhythmic effects. It is plausible that this compound possesses a similar pharmacological profile.

Caption: Presumed signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for the key arrhythmia models used in the evaluation of this compound.

Ouabain-Induced Arrhythmia in Guinea Pigs

This model is used to induce arrhythmias by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and subsequent delayed afterdepolarizations.

Caption: Experimental workflow for ouabain-induced arrhythmia model.

Aconitine-Induced Arrhythmia in Rats

Aconitine is a potent cardiotoxin that activates sodium channels, leading to a massive influx of sodium and subsequent arrhythmias.

Caption: Experimental workflow for aconitine-induced arrhythmia model.

Arrhythmia Induced by Coronary Artery Ligation in Rats

This model simulates myocardial infarction, where the occlusion of a coronary artery leads to ischemia and subsequent reperfusion arrhythmias.

Caption: Experimental workflow for coronary artery ligation-induced arrhythmia.

Conclusion

The preclinical data on this compound strongly suggest its potential as a potent antiarrhythmic agent with a favorable profile compared to propafenone in certain arrhythmia models. Its efficacy in diverse models of arrhythmia, from ion channel-induced to ischemia-related, indicates a robust and potentially broad clinical utility. The presumed mechanism of action as a sodium channel blocker is consistent with its observed effects. Further research, including detailed electrophysiological studies to confirm its precise channel blocking activities and signaling pathway modulation, is warranted to fully elucidate its therapeutic potential and advance its development for the treatment of cardiac arrhythmias.

In-depth Technical Guide: The Impact of LG 6-101 on the Functional Refractory Period in Isolated Auricles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of LG 6-101, a novel antiarrhythmic agent, with a specific focus on its impact on the functional refractory period (FRP) in isolated auricular preparations. This document synthesizes available data, outlines detailed experimental methodologies, and visualizes key pathways to support further research and development in the field of cardiac electrophysiology.

Introduction to this compound

This compound, with the chemical name 1-[3-(2-methoxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone, hydrochloride, is an antiarrhythmic drug structurally related to propafenone.[1] Propafenone is a well-established Class 1C antiarrhythmic agent, and like its predecessor, this compound has demonstrated potent antiarrhythmic properties.[1][2] Early studies have highlighted its efficacy in various arrhythmia models, suggesting its potential as a valuable therapeutic agent.[1]

Quantitative Data Summary

| Compound | Tissue Preparation | Primary Electrophysiological Effect | Relative Potency |

| This compound | Isolated Guinea Pig Left Auricles | Prolongation of the Functional Refractory Period | ~2x that of Propafenone[1] |

| Propafenone | Isolated Guinea Pig Left Auricles | Prolongation of the Functional Refractory Period | Reference Compound[1] |

Note: This table represents a qualitative summary based on existing literature. Further studies are required to establish a detailed concentration-response relationship for this compound's effect on the functional refractory period.

Experimental Protocols

The following section details a standard methodology for determining the functional refractory period in isolated auricles, a protocol that would be suitable for quantifying the effects of this compound.

Isolated Auricle Preparation

-

Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are humanely euthanized.

-

Dissection: The heart is rapidly excised and placed in cold, oxygenated Tyrode's solution. The left auricle is carefully dissected and isolated.

-

Mounting: The auricle is mounted in a 10 ml organ bath continuously perfused with Tyrode's solution maintained at 32°C and gassed with 95% O2 and 5% CO2.

-

Stimulation: The auricle is stimulated using two platinum electrodes with square wave pulses of 1 ms duration and an intensity of twice the diastolic threshold. A basal stimulation frequency of 1 Hz is maintained.

-

Recording: The mechanical activity (contractility) of the auricle is recorded isometrically using a force-displacement transducer connected to a polygraph.

Determination of the Functional Refractory Period (FRP)

-

Pacing Protocol: The auricle is paced at a constant cycle length (e.g., 1000 ms, corresponding to 1 Hz) with a train of 8 to 10 stimuli (S1).

-

Premature Stimulus: Following the last S1 stimulus, a premature stimulus (S2) is introduced at a progressively decreasing coupling interval (S1-S2 interval).

-

Measurement: The S1-S2 interval is shortened in decrements (e.g., 10 ms) until the S2 stimulus fails to elicit a propagated response (i.e., a contraction).

-

FRP Definition: The functional refractory period is defined as the shortest S1-S2 interval that results in a propagated response.[3]

-

Drug Application: After establishing a baseline FRP, this compound is added to the perfusion solution at increasing concentrations. The FRP is redetermined at each concentration to establish a concentration-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for FRP Determination

The following diagram illustrates the key steps in the experimental protocol for determining the functional refractory period of an isolated auricle.

References

Methodological & Application

Application Notes and Protocols: LG 6-101 Dosage for In Vivo Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of LG 6-101 in rat models, focusing on appropriate dosage, experimental protocols, and the compound's mechanism of action.

Introduction

This compound is a novel antiarrhythmic agent structurally related to propafenone, classified as a Class Ic antiarrhythmic. It has demonstrated significant efficacy in rat models for the management of cardiac arrhythmias. This document outlines the established oral dosage ranges, detailed administration protocols, and the underlying signaling pathways associated with this compound's therapeutic effects.

Quantitative Data Summary

The following table summarizes the oral dosage information for this compound in rats as established in preclinical studies.

| Parameter | Value | Reference |

| Organism | Rat | [1] |

| Dosage Range | 16 - 256 mg/kg body weight | [1] |

| Administration Route | Oral (Gavage) | [1] |

| Frequency | Twice daily | [1] |

| Duration | 4 days | [1] |

Mechanism of Action: Class Ic Antiarrhythmic

This compound, like its parent compound propafenone, functions as a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast sodium channels (Na+ channels) in the cardiomyocytes.[2][3]

By binding to these channels, this compound reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[2][4] This action decreases the rate of depolarization, slows the conduction velocity in the atria, ventricles, and His-Purkinje system, and prolongs the refractory period, thereby suppressing tachyarrhythmias.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a Class Ic antiarrhythmic.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats via Gavage

This protocol details the standard procedure for administering a liquid formulation of this compound to rats using oral gavage.

Materials:

-

This compound, appropriately formulated in a vehicle (e.g., water, saline, or a specified suspension agent).

-

Gavage needles (16-18 gauge for adult rats, with a ball-tip to prevent tissue damage).

-

Syringes (1-3 mL, depending on the volume to be administered).

-

Animal scale.

-

Permanent marker.

Procedure:

-

Animal Preparation:

-

Weigh the rat accurately to determine the correct dosage volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.

-

Gently restrain the rat. For experienced handlers, manual restraint is sufficient. Alternatively, a towel or a commercial restraint device can be used.

-

-

Gavage Needle Measurement:

-

Measure the correct insertion length for the gavage needle by holding it alongside the rat. The needle should extend from the corner of the mouth to the last rib (xiphoid process).

-

Mark this length on the needle with a permanent marker to prevent over-insertion and potential stomach perforation.

-

-

Administration:

-

Draw the calculated volume of the this compound formulation into the syringe.

-

With the rat securely restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

-

Advance the needle smoothly and gently along the roof of the mouth towards the back of the throat. The rat will often swallow as the tube enters the esophagus.

-

Crucially, if any resistance is met, do not force the needle. Withdraw and re-attempt.

-

Once the needle is inserted to the pre-measured mark, administer the solution slowly and steadily.

-

After administration, gently withdraw the needle in a single, smooth motion.

-

-

Post-Administration Monitoring:

-

Return the rat to its cage and monitor for any signs of distress, such as labored breathing or coughing, for at least 10-15 minutes.

-

Continue to monitor the animal's general health and behavior according to the experimental plan.

-

Protocol 2: Aconitine-Induced Arrhythmia Model for Efficacy Testing

This protocol describes a method to induce cardiac arrhythmia in rats to evaluate the antiarrhythmic efficacy of this compound.

Materials:

-

This compound

-

Aconitine solution (e.g., 10 µg/kg/min)

-

Anesthetic (e.g., pentobarbital)

-

Infusion pump

-

Catheters for intravenous infusion

-

ECG recording equipment

Procedure:

-

Pre-treatment:

-

Administer this compound or vehicle control to the rats according to the desired dosage and schedule (e.g., twice daily for 4 days by oral gavage).[1]

-

-

Induction of Arrhythmia (on the 5th day):

-

Anesthetize the rat.

-

Insert an intravenous catheter for the infusion of aconitine.

-

Attach ECG leads to monitor the cardiac rhythm.

-

Begin a continuous intravenous infusion of aconitine (e.g., 10 µg/kg/min).[1]

-

-

Data Collection and Analysis:

-

Continuously record the ECG throughout the aconitine infusion.

-

Observe for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

-

Record the time to the first arrhythmia and the duration of arrhythmias.

-

Compare the outcomes between the this compound treated group and the vehicle control group to assess the antiarrhythmic efficacy.

-

Experimental Workflow Diagram

Caption: Workflow for evaluating the antiarrhythmic efficacy of this compound.

References

- 1. How Do Class IC Antidysrhythmics Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 3. Propafenone - Wikipedia [en.wikipedia.org]

- 4. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of LG 6-101 in Rats

For Research Use Only

Introduction

LG 6-101 is a novel, orally active antiarrhythmic agent structurally related to propafenone.[1] It has demonstrated potent antiarrhythmic effects in preclinical rat models, suggesting its potential as a therapeutic agent for cardiac arrhythmias.[1][2] This document provides a detailed protocol for the oral administration of this compound to rats for research purposes, including vehicle preparation, dosing procedures, and expected outcomes. The primary mechanism of action of propafenone-related compounds involves the blockade of sodium channels in cardiac cells, leading to a decrease in the conduction velocity of electrical impulses.[3][4][5]

Materials and Equipment

Materials:

-

This compound (CAS #132798-26-6)

-

Dimethyl sulfoxide (DMSO), ACS grade or higher

-

Corn oil

-

Sterile water for injection

-

0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water (optional vehicle)

-

Syringes (1 mL, 3 mL)

-

Oral gavage needles (16-18 gauge, 2-3 inches long, with a rounded ball tip)[6][7]

-

Weighing scale

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Equipment:

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Fume hood

Quantitative Data Summary

The following tables summarize key quantitative data for the oral administration of this compound in rats.

Table 1: Dosage Regimen for this compound in Rats

| Parameter | Value | Reference |

| Route of Administration | Oral Gavage | [1][8] |

| Dosage Range | 16 - 256 mg/kg body weight | [1][8] |

| Dosing Frequency | Twice daily | [1][8] |

| Treatment Duration | 4 days | [1][8] |

| Maximum Recommended Volume | 10 mL/kg for aqueous solutions[3][6][7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 426.01 g/mol | [2] |

| Solubility | Soluble in DMSO | [9] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dark. Long term (months to years): -20°C, dark. | [9][10] |

Experimental Protocols

Vehicle Preparation

Note: The selection of a vehicle should be determined by the specific experimental design and validated for its compatibility with this compound and the animal model. As this compound is soluble in DMSO, a co-solvent system is recommended to minimize potential toxicity associated with high concentrations of DMSO.

Option 1: DMSO and Corn Oil Co-solvent

-

Determine the total volume of the dosing solution required based on the number of animals and the dosage volume.

-

In a sterile container, dissolve the calculated amount of this compound powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).

-

Once fully dissolved, add corn oil to reach the final desired volume.

-

Vortex or stir the solution until it is homogeneous.

-

Prepare the vehicle fresh daily.

Option 2: DMSO and 0.5% Carboxymethylcellulose (CMC) Suspension

-

Prepare a 0.5% (w/v) solution of CMC in sterile water.

-

Dissolve the required amount of this compound in a small volume of DMSO.

-

Add the this compound/DMSO solution to the 0.5% CMC solution to achieve the final concentration.

-

Stir the suspension continuously before and during administration to ensure a uniform dose.

Oral Gavage Procedure in Rats

This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.[6][7]

-

Animal Preparation:

-

Gavage Needle Measurement:

-

Restraint:

-

Gavage Administration:

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[3][4]

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.[4][6]

-

Once the needle is in the correct position, slowly administer the this compound solution over 2-3 seconds for aqueous solutions or 5-10 seconds for more viscous solutions.[3]

-

-

Post-Administration Monitoring:

-

After administration, gently remove the gavage needle and return the rat to its cage.

-

Monitor the animal for at least 10 minutes for any signs of distress, such as difficulty breathing or lethargy.[3] Continue to monitor the animals daily for any adverse effects.

-

Expected Outcomes and Potential Side Effects

-

Pharmacological Effects: Oral administration of this compound is expected to produce antiarrhythmic effects. In a rat model of aconitine-induced arrhythmia, this compound delayed the onset of ventricular premature beats and protected against cardiac arrest.[1][2]

-

Toxicity: A formal toxicity profile (e.g., LD50, NOAEL) for this compound is not publicly available. The dosages listed in Table 1 were used in a 4-day study without reported mortality.[1][8] However, researchers should be vigilant for any signs of toxicity, which could include weight loss, changes in behavior, or signs of organ damage. It is recommended to start with lower doses and escalate as needed, with careful monitoring.

Visualizations

Caption: Proposed mechanism of action of this compound based on its relation to propafenone.

Caption: Experimental workflow for the oral administration of this compound in rats.

References

- 1. focusontoxpath.com [focusontoxpath.com]

- 2. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single, 14-Day, and 13-Week Repeated Dose Toxicity Studies of Daily Oral Gelidium elegans Extract Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LG 6-101 in Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and experimental use of LG 6-101, a propafenone-related antiarrhythmic agent, with a focus on its application in in vitro research.

Introduction

This compound is an orally active antiarrhythmic agent, structurally related to propafenone, a class Ic antiarrhythmic drug.[1][2] Its mechanism of action is presumed to be similar to that of propafenone, primarily involving the blockade of cardiac sodium channels. These notes offer guidance on the preparation of this compound solutions in Dimethyl Sulfoxide (DMSO) for use in experimental settings, such as cell-based assays.

Solubility of this compound in DMSO

Table 1: General Solubility and Stock Solution Recommendations

| Parameter | Recommendation | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | Use a fresh, high-purity grade of DMSO to avoid introducing water, which can affect solubility and compound stability. |

| Stock Concentration | 10 mM - 50 mM | Start with a lower concentration and increase if the compound readily dissolves. For compounds with good solubility, higher concentrations (e.g., 100 mM) may be achievable. |

| Final DMSO Concentration in Assay | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.[4] |

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound hydrochloride (MW: 426.02 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 426.02 g/mol x 1000 mg/g = 4.26 mg

-

-

-

Weighing the compound:

-

Carefully weigh out 4.26 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.

-

-

Dissolving the compound:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

-

Storage of the stock solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored in solvent at -80°C, solutions are typically stable for at least 6 months.[4]

-

Protocol for Preparing Working Solutions for Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium

-

Sterile dilution tubes or plates

Procedure:

-

Thaw the stock solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Serial Dilution:

-

Final Dilution into Culture Medium:

-

To prepare a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, for example:

-

Prepare an intermediate dilution of the 10 mM stock solution in DMSO if necessary. For this example, a direct 1:1000 dilution can be performed.

-

Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

-

Mix gently but thoroughly by pipetting up and down.

-

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound (e.g., 1 µL of DMSO to 999 µL of medium for a 0.1% DMSO control).

-

-

Application to Cells:

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Signaling Pathway

This compound is a propafenone-related antiarrhythmic agent. Propafenone is a class Ic antiarrhythmic drug that primarily acts by blocking the fast inward sodium current (INa) in cardiac myocytes. This action reduces the maximum rate of depolarization (Vmax) of the action potential, thereby slowing conduction in the heart.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for a cell-based assay using this compound.

Caption: General workflow for a cell-based assay with this compound.

References

Application Notes and Protocols for LG 6-101 Stock Solution Preparation in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 6-101 is a novel antiarrhythmic agent structurally related to propafenone, a Class Ic antiarrhythmic drug.[1][2] It has demonstrated potent effects in preclinical models of cardiac arrhythmia.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays designed to investigate its mechanism of action and therapeutic potential. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| Chemical Name | 1-(3-(3-(isobutylamino)-2-methoxypropoxy)-4-methylthiophen-2-yl)-3-phenylpropan-1-one hydrochloride | [2] |

| Molecular Weight | 426.01 g/mol (hydrochloride salt) | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Storage (Powder) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | |

| Storage (in Solvent) | -80°C for up to 3 months; -20°C for up to 2 weeks. |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

-

Determine the required mass of this compound:

-

Using the molecular weight (MW) of 426.01 g/mol , calculate the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution.

-

Formula: Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

-

Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 426.01 g/mol = 0.42601 g = 4.26 mg

-

-

Weighing the this compound powder:

-

Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated mass of this compound powder and add it to the tube.

-

-

Dissolving the this compound powder:

-

Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.

-

-

Storage of the stock solution:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 3 months).

-

Protocol for Preparing Working Solutions for Cell-Based Assays

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated, with ≤ 0.1% being preferable for sensitive cell lines.[3][4][5] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

-

Thaw the 10 mM this compound stock solution:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

-

Prepare an intermediate dilution (optional but recommended):

-

To minimize pipetting errors and ensure a low final DMSO concentration, it is advisable to first prepare an intermediate dilution of the stock solution in cell culture medium.

-

For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can prepare a 100X intermediate solution (1 mM) by diluting the 10 mM stock 1:10 in pre-warmed cell culture medium.

-

-

Prepare the final working solution:

-

Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration of this compound.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock (maintaining 0.1% DMSO): Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mix gently by pipetting up and down.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound

This compound, being a propafenone-related compound, is expected to act primarily as a blocker of voltage-gated sodium channels in cardiomyocytes.[6][7] This action slows the influx of sodium ions during phase 0 of the cardiac action potential, thereby reducing the excitability of the cells.[7] It may also exhibit weaker beta-adrenergic and potassium channel blocking activities.[6]

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing this compound stock and working solutions.

Caption: Workflow for preparing this compound solutions.

References

- 1. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifetein.com [lifetein.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 7. Propafenone - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Use of LG 6-101 in Ouabain-Induced Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 6-101 is a propafenone-related antiarrhythmic agent that has demonstrated efficacy in preclinical models of cardiac arrhythmia.[1][2] This document provides detailed application notes and protocols for the use of this compound in ouabain-induced arrhythmia models, a standard method for evaluating the antiarrhythmic potential of novel compounds. Ouabain, a cardiac glycoside, induces arrhythmias by inhibiting the Na+/K+-ATPase pump in cardiomyocytes.[3][4] This leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately causing delayed afterdepolarizations and triggered arrhythmias. These models are valuable for screening and characterizing the electrophysiological properties of potential antiarrhythmic drugs.

Mechanism of Action of this compound

This compound is structurally related to propafenone, a Class 1C antiarrhythmic drug.[2] Class 1C agents are potent blockers of cardiac sodium channels.[5] By blocking the fast inward sodium current (INa) during phase 0 of the cardiac action potential, these drugs slow the upstroke velocity and reduce the excitability of cardiac tissue. This mechanism is effective in terminating and preventing re-entrant arrhythmias. While direct electrophysiological studies on this compound are limited in the public domain, its structural similarity to propafenone strongly suggests a primary mechanism of action involving sodium channel blockade.[2]

Data Presentation

The following table summarizes the quantitative data from a key study investigating the antiarrhythmic effects of this compound in a guinea pig model of ouabain-induced arrhythmia.

| Compound | Dose | Endpoint | Effect | Significance | Reference |

| This compound | Not Specified | Onset of Ventricular Premature Beats | Significantly delayed compared to propafenone and LG 6-102 | p ≤ 0.002 | [1] |

| Propafenone | Not Specified | Onset of Ventricular Premature Beats | Less effective than this compound | - | [1] |

| LG 6-102 | Not Specified | Onset of Ventricular Premature Beats | Less effective than this compound | - | [1] |

Note: While the exact intravenous dose of this compound in the ouabain model was not specified in the available abstract, oral doses of 16-256 mg/kg have been used in other arrhythmia models in rats.[2]

Experimental Protocols

This section provides a detailed protocol for inducing arrhythmia with ouabain in an isolated guinea pig heart model (Langendorff preparation), a common ex vivo method for studying cardiac electrophysiology and pharmacology.

Protocol: Ouabain-Induced Arrhythmia in Isolated Guinea Pig Heart

1. Animal Preparation and Heart Isolation:

-

Anesthetize a male guinea pig (350-450 g) with an appropriate anesthetic agent (e.g., pentobarbitone sodium, 60 mg/kg, intraperitoneally).

-

Perform a thoracotomy and quickly excise the heart.

-

Immediately place the heart in ice-cold, oxygenated Krebs-Henseleit solution.

-

Mount the heart on a Langendorff apparatus via the aorta for retrograde perfusion.

2. Perfusion and Stabilization:

-

Perfuse the heart with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 at 37°C and a constant pressure.

-

Allow the heart to stabilize for a period of 20-30 minutes, during which baseline electrophysiological parameters are recorded.

3. Electrophysiological Recordings:

-

Place electrodes on the surface of the right atrium and left ventricle to record a pseudo-electrocardiogram (ECG).

-

Monitor heart rate, PR interval, QRS duration, and QT interval.

4. Induction of Arrhythmia:

-

Following the stabilization period, switch to a perfusion solution containing ouabain at a concentration of 1.0 x 10^-6 M.[3]

-

Continuously perfuse with the ouabain solution and monitor the ECG for the onset of arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

5. Application of this compound:

-

Prophylactic Protocol: To test the ability of this compound to prevent arrhythmias, perfuse the heart with a Krebs-Henseleit solution containing the desired concentration of this compound for a 15-20 minute pre-treatment period before switching to the ouabain-containing solution.

-

Therapeutic Protocol: To test the ability of this compound to terminate existing arrhythmias, introduce this compound into the perfusate after the onset of stable ouabain-induced arrhythmias.

6. Data Analysis:

-

Measure the time from the start of ouabain perfusion to the first appearance of VPBs, VT, and VF.

-

Quantify the arrhythmia score or duration in the presence and absence of this compound.

-

Analyze changes in ECG parameters (heart rate, PR, QRS, QT) following the application of this compound.

-

Statistical analysis should be performed to compare the effects of this compound with a vehicle control group.

Visualizations

Signaling Pathway of Ouabain-Induced Arrhythmia and Proposed Action of this compound

Caption: Ouabain inhibits the Na+/K+ ATPase, leading to Ca2+ overload and arrhythmias. This compound is proposed to counteract this by blocking Na+ channels.

Experimental Workflow for Prophylactic Protocol

Caption: Workflow for assessing the prophylactic antiarrhythmic effect of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Lamotrigine on Ouabain-Induced Arrhythmia in Isolated Atria of Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological evaluation in lumbosacral radiculopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

Handling and storage instructions for LG 6-101 compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 6-101 is a novel, orally active antiarrhythmic agent, structurally related to propafenone.[1] It has demonstrated potent antiarrhythmic effects in preclinical studies, particularly in rat models of ventricular arrhythmias.[1] These application notes provide detailed instructions for the handling, storage, and experimental use of this compound to ensure safety, stability, and reproducibility of results in a laboratory setting.

Compound Information

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-[3-(2-methoxy-3-(2-methylpropylamino)-propoxy)-4-methyl- 2-thienyl]-3-phenyl-1-propanon hydrochloride |

| Molecular Formula | C22H32ClNO3S |

| Molecular Weight | 426.01 g/mol |

| CAS Number | 132798-26-6 |

| Appearance | Not specified in available literature. Typically a white to off-white solid. |

| Solubility | Soluble in DMSO.[2] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. Based on guidelines for the structurally similar compound, propafenone, the following storage conditions are recommended:

| Condition | Recommendation |

| Temperature | Store at room temperature, between 20°C to 25°C (68°F to 77°F).[3] Short-term exposure to temperatures between 15°C to 30°C (59°F to 86°F) is permissible.[3] |

| Light | Store in a light-resistant container.[4] |

| Moisture | Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.[3] |

| Long-term Storage | For long-term storage, especially in solution (e.g., in DMSO), it is advisable to store at -20°C to -80°C. |

Safety and Handling Precautions

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, precautions should be based on the known risks of similar antiarrhythmic agents and general laboratory safety protocols. Antiarrhythmic agents can have significant physiological effects and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves when handling this compound.

-

Respiratory Protection: For operations that may generate dust or aerosols, use a certified respirator or work in a well-ventilated fume hood.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in the laboratory.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Proarrhythmic Potential: Be aware that Class I antiarrhythmic agents, like propafenone and its analogs, can have proarrhythmic effects, meaning they can sometimes worsen existing arrhythmias or induce new ones.[5][6]

-

Spills: In case of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.

-

Disposal: Dispose of unused compound and contaminated materials as hazardous chemical waste.

Mechanism of Action

This compound is a propafenone-related compound and is expected to share a similar mechanism of action. Propafenone is a Class 1C antiarrhythmic drug that primarily acts by blocking the fast inward sodium current (INa) in cardiac muscle cells.[7] This action slows the rate of depolarization of the cardiac action potential, leading to a decrease in conduction velocity and an increase in the effective refractory period in atrial, AV nodal, and ventricular tissues.

Propafenone also exhibits stereospecific properties, with the (S)-enantiomer possessing beta-blocking activity and the (R)-enantiomer acting as a ryanodine receptor 2 (RyR2) inhibitor.[7] It is plausible that this compound may also have similar multifaceted effects.

Caption: Putative mechanism of action for this compound based on its relation to propafenone.

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of this compound in rat models of arrhythmia. These should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

Aconitine-Induced Arrhythmia Model in Rats

This model is used to evaluate the efficacy of a compound in preventing chemically induced ventricular arrhythmias.

Materials:

-

This compound

-

Aconitine

-

Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

-

Anesthetic (e.g., sodium pentobarbital)

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

ECG recording equipment

-

Intravenous (IV) infusion pump

-

Surgical tools for cannulation

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with an appropriate anesthetic.

-

Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring (optional).

-

Attach ECG leads to record Lead II.

-

Allow the animal to stabilize for at least 20 minutes.

-

-

Drug Administration:

-

Administer this compound or vehicle intravenously (IV) or intraperitoneally (IP) at the desired dose.

-

Allow for a pre-treatment period (e.g., 15-30 minutes) for the drug to take effect.

-

-

Induction of Arrhythmia:

-